

discovery of ethyl diazoacetate by Theodor Curtius

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An In-depth Technical Guide to the Discovery of Ethyl Diazoacetate by Theodor Curtius

Introduction

In 1883, the landscape of organic chemistry was significantly altered by the German chemist Theodor Curtius through his discovery of **ethyl diazoacetate** (EDA).[1][2] This versatile diazo compound, with the chemical formula N=N=CHC(O)OC₂H₅, has since become an indispensable reagent in organic synthesis.[1][3] It serves as a crucial precursor for carbenes, enabling a wide array of chemical transformations, most notably the cyclopropanation of alkenes.[1][4] Curtius's work not only introduced a new class of compounds but also laid the groundwork for numerous subsequent discoveries in the field, including the Curtius rearrangement.[2][5] This technical guide provides a detailed overview of the original synthesis of **ethyl diazoacetate**, its experimental protocols, and the properties of this important molecule.

The Synthesis of Ethyl Diazoacetate: The Curtius Method

Theodor Curtius first prepared **ethyl diazoacetate** through the diazotization of glycine ethyl ester.[1] The foundational method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in an aqueous solution, typically in the presence of a weak acid or a buffer system to maintain a suitable pH.[6][7] The overall reaction is a classic example of generating a diazo compound from a primary amine.



Experimental Protocol

The following protocol is a representative procedure adapted from established methods based on Curtius's original discovery.[6][7][8]

Materials and Equipment:

- · Glycine ethyl ester hydrochloride
- Sodium nitrite (NaNO₂)
- Sodium acetate
- 10% Sulfuric acid (H₂SO₄)
- Ethyl ether (ethanol-free)
- 10% Sodium carbonate (Na₂CO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Reaction flask with a stirrer
- Separatory funnel
- · Ice-salt bath

Procedure:

- A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is prepared in the reaction flask.
- The flask is cooled to 0-2°C using an ice-salt bath.[6]
- A cold aqueous solution of sodium nitrite is added to the flask while stirring, maintaining the low temperature.
- Cold, ethanol-free ethyl ether is added to the reaction mixture, followed by the slow, dropwise addition of cold 10% sulfuric acid.[6][8] The temperature must be kept below 2°C



throughout this process.[6]

- After a brief reaction time (approx. 5 minutes), the ether layer, now yellow with the dissolved
 ethyl diazoacetate, is quickly separated from the aqueous layer.[6] The rapid separation is
 crucial as ethyl diazoacetate is susceptible to decomposition in acidic conditions.[6]
- The ether layer is immediately washed with a cold 10% sodium carbonate solution until it is neutral to moist litmus paper.[6]
- The neutralized ether solution is then dried over anhydrous sodium sulfate.
- The process of adding ether and sulfuric acid to the aqueous layer can be repeated to maximize the extraction of the product.[8]
- The ether is carefully removed from the combined, dried extracts, preferably under reduced pressure and at a low temperature, to yield crude **ethyl diazoacetate** as a yellow oil.[8]

Safety Precautions:

- Ethyl diazoacetate is explosive, especially when heated or distilled at atmospheric pressure.[6][7] All operations should be conducted in a well-ventilated fume hood, and distillation, if necessary, must be performed under high vacuum and with extreme caution.[7]
- Diazo compounds are toxic and can cause sensitization.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Quantitative Data

The table below summarizes the typical quantities and yields for the synthesis of **ethyl diazoacetate** based on a common laboratory-scale preparation.[6]

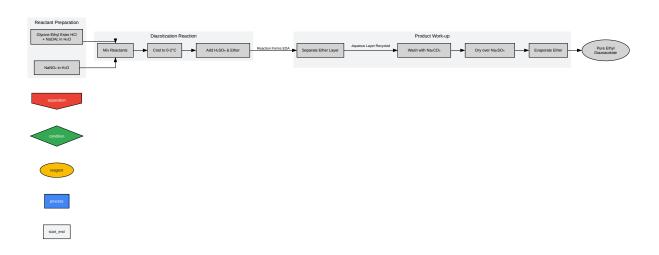


Reagent/Pr oduct	Molar Mass (g/mol)	Amount (moles)	Mass/Volum e	Role	Yield
Glycine ethyl ester hydrochloride	139.57	1.0	140 g	Starting Material	-
Sodium Nitrite	69.00	1.15	80 g	Diazotizing Agent	-
Sodium Acetate	82.03	-	3 g	Buffer	-
10% Sulfuric Acid	98.08	-	3 mL + 15 mL	Acid Catalyst	-
Ethyl Ether	74.12	-	2 x 80 mL	Extraction Solvent	-
Ethyl Diazoacetate	114.10	-	-	Product	~79-88%[7]

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

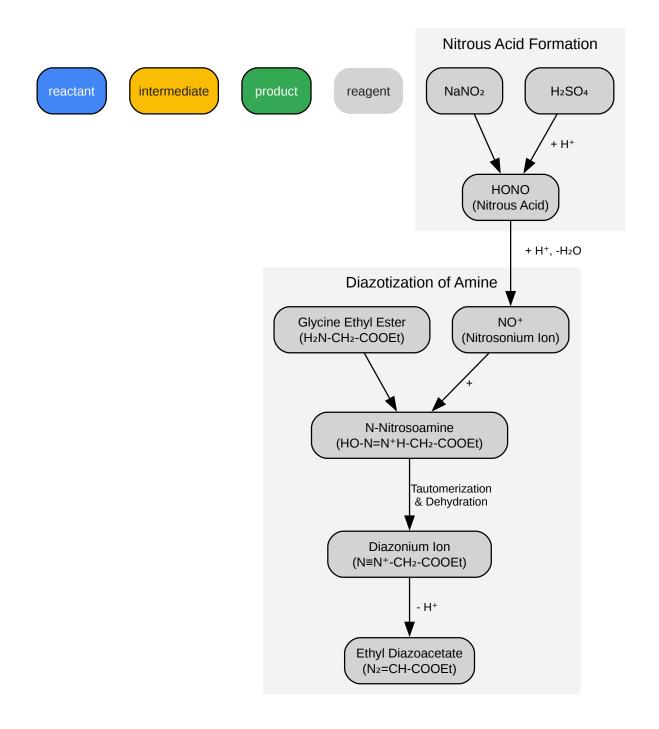




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Caption: Experimental workflow for the synthesis of **ethyl diazoacetate**.





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Caption: Simplified reaction mechanism for the formation of ethyl diazoacetate.

Properties of Ethyl Diazoacetate



Ethyl diazoacetate is a yellow oil with distinct physical and chemical properties. Its high reactivity makes it a valuable synthetic intermediate, but also necessitates careful handling.

Property	Value	Reference
Chemical Formula	C4H6N2O2	[1]
Molar Mass	114.10 g/mol	[1][9]
Appearance	Yellow oil	[1]
Density	1.085 g/cm ³	[1]
Boiling Point	Explodes at atmospheric pressure; B.p. 29–31°C at 5 mm Hg	[7]
Refractive Index	nD ²⁵ 1.4616 - 1.462	[7]
Key Hazards	Explosive, toxic, potential sensitizer	[6][7][10]

Conclusion

Theodor Curtius's discovery of **ethyl diazoacetate** in 1883 was a pivotal moment in organic chemistry, introducing a compound that would become a cornerstone of synthetic methodology. [1][2] The original method of synthesis, involving the diazotization of glycine ethyl ester, remains a fundamental and instructive preparation. While the hazardous nature of **ethyl diazoacetate** demands respect and careful handling, its utility in forming carbon-carbon bonds, particularly in cyclopropanation and insertion reactions, ensures its continued importance for researchers and drug development professionals.[1][3] The principles established by Curtius over a century ago continue to underpin modern synthetic strategies, highlighting the enduring legacy of his pioneering work.

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